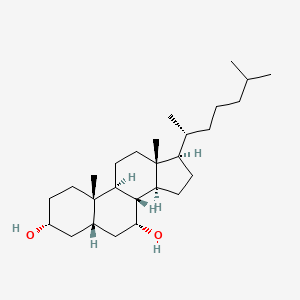
5beta-Cholestane-3alpha,7alpha-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-cholestane-3alpha,7alpha-diol is a 3alpha-hydroxy steroid and a 7alpha-hydroxy steroid. It has a role as a human metabolite and a mouse metabolite. It derives from a hydride of a 5beta-cholestane.
belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, is involved in congenital bile acid synthesis defect type II pathway, the cerebrotendinous xanthomatosis (CTX) pathway, bile acid biosynthesis pathway, and congenital bile acid synthesis defect type III pathway. is also involved in a few metabolic disorders, which include the familial hypercholanemia (fhca) pathway, the zellweger syndrome pathway, and 27-hydroxylase deficiency.
Scientific Research Applications
Synthesis and Chemical Characterization
- Preparation Techniques : New methods for preparing variants of 5β-cholestane-3α,7α-diol have been described, such as the synthesis of 5β-cholestane-3α,7α,24-triol and 5β-cholestane-3α,7α,26-triol using dehydration and hydroboration procedures. This offers insights into the chemical properties and potential applications of these compounds in biological studies (Dayal et al., 1978).
Biological Synthesis and Metabolism
- Metabolic Pathways in Humans : Research indicates that 5β-cholestane-3α,7α-diol undergoes hydroxylation in human liver, forming various compounds like 5β-cholestane-3α,7α,24-triol and 5β-cholestane-3α,7α,26-triol. This suggests its involvement in the biosynthesis pathways of certain bile acids in the human body (Shefer et al., 1978).
- Role in Cholic Acid Biosynthesis : Studies have shown that derivatives of 5β-cholestane-3α,7α-diol, such as 5β-cholestane-3α,7α,12α,25-tetrol and 5β-cholestane-3α,7α,12α,24,25-pentol, are crucial for understanding the biosynthesis of cholic acid, a primary bile acid (Dayal et al., 1976).
Radiolabeling and Research Applications
- Synthesis of Radiolabeled Derivatives : The creation of radiolabeled forms of 5β-cholestane-3α,7α-diol, such as 5β-[11,12-3H]Cholestane-3α,7α-diol, has been accomplished. These derivatives are significant for studying the hydroxylation processes in mitochondrial reactions, revealing more about the compound’s metabolic roles (Okuda & Atsuta, 1978).
Therapeutic and Clinical Research
- Research on Cerebrotendinous Xanthomatosis (CTX) : Identification of pentahydroxy bile alcohols in CTX, including 5β-cholestane-3α,7α,12α,24,25-pentol, highlights the importance of this compound in clinical research, particularly in studying rare metabolic disorders (Shefer et al., 1975).
properties
CAS RN |
3862-26-8 |
|---|---|
Product Name |
5beta-Cholestane-3alpha,7alpha-diol |
Molecular Formula |
C27H48O2 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
(3R,5S,7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20-,21-,22+,23+,24-,25+,26+,27-/m1/s1 |
InChI Key |
APYVEUGLZHAHDJ-TVRYRFOISA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Other CAS RN |
3862-26-8 |
physical_description |
Solid |
synonyms |
3,7-dihydroxy-5-cholestane 3,7-dihydroxycholestane 5alpha-cholestane-3beta,7beta-diol 5beta-cholestane-3alpha,7alpha-diol dihydroxycoprostane dihydroxycoprostane, (3alpha,5alpha,7alpha)-isomer dihydroxycoprostane, (3beta,5alpha,7alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester](/img/structure/B1227709.png)
![1-(2-Chlorophenyl)-3-[[(1-ethyl-2-methyl-5-benzimidazolyl)-oxomethyl]amino]thiourea](/img/structure/B1227713.png)
![2,5-dimethylbenzenesulfonic acid [4-[(Z)-[3-(2-aminoethyl)-2,4-diketo-thiazolidin-5-ylidene]methyl]-2-methoxy-phenyl] ester;hydrochloride](/img/structure/B1227715.png)
![3-[[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1227716.png)
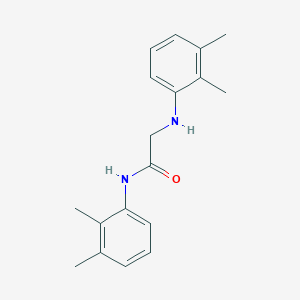
![2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1227718.png)
![2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1227719.png)
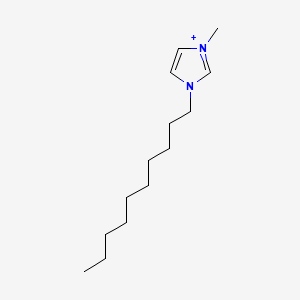

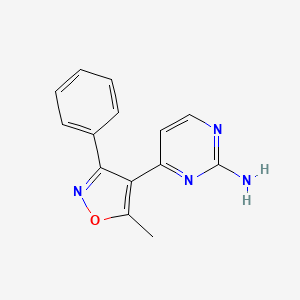
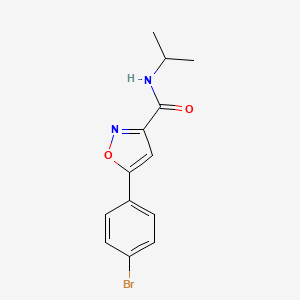

![6-Methyl-2-[[2-(4-morpholinyl)-1-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1227729.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1227733.png)